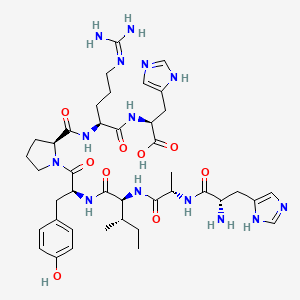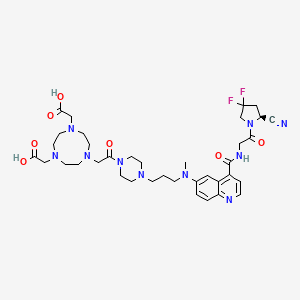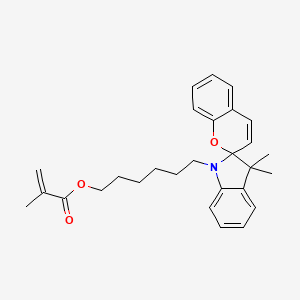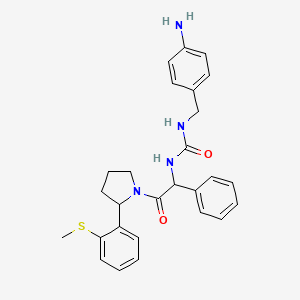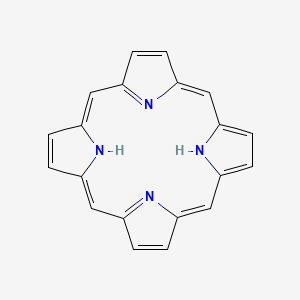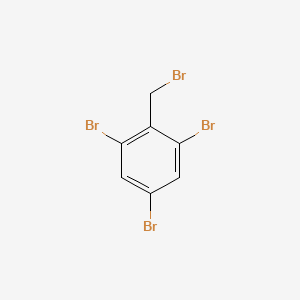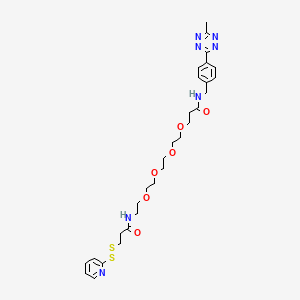
5,15-Bis(4-(octadecyloxy)phenyl)porphyrin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,15-Bis(4-(octadecyloxy)phenyl)porphyrin is a synthetic porphyrin derivative with the molecular formula C68H94N4O2 and a molecular weight of 999.49 g/mol . Porphyrins are a group of organic compounds, known for their role in biological systems such as hemoglobin and chlorophyll. This particular compound is characterized by its two octadecyloxyphenyl groups attached at the 5 and 15 positions of the porphyrin ring, making it a unique and versatile molecule for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,15-Bis(4-(octadecyloxy)phenyl)porphyrin typically involves the condensation of pyrrole with aldehydes under acidic conditions, followed by the introduction of octadecyloxyphenyl groups. The reaction conditions often include:
Solvents: Dichloromethane (DCM) or chloroform
Catalysts: Trifluoroacetic acid (TFA) or boron trifluoride etherate
Temperature: Room temperature to reflux conditions
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors for better control and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5,15-Bis(4-(octadecyloxy)phenyl)porphyrin can undergo various chemical reactions, including:
Oxidation: Conversion to porphyrin oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the porphyrin ring using reducing agents such as sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions at the meso positions using reagents like bromine or iodine.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: NaBH4 in methanol at room temperature.
Substitution: Bromine in chloroform at room temperature.
Major Products
Oxidation: Porphyrin oxides
Reduction: Reduced porphyrins
Substitution: Halogenated porphyrins
Applications De Recherche Scientifique
5,15-Bis(4-(octadecyloxy)phenyl)porphyrin has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 5,15-Bis(4-(octadecyloxy)phenyl)porphyrin involves its ability to interact with light and generate reactive oxygen species (ROS). This property is particularly useful in photodynamic therapy (PDT), where the compound is activated by light to produce ROS, leading to the destruction of cancer cells . The molecular targets include cellular membranes and DNA, causing oxidative damage and cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,10,15,20-Tetrakis(4-hydroxyphenyl)porphyrin: Known for its use in catalysis and as a photosensitizer in PDT.
5,15-Bis(4-hydroxyphenyl)-10,20-bis(4-carboxyphenyl)porphyrin: Used in supramolecular chemistry and self-assembly studies.
5,15-Bis(4-methoxycarbonylphenyl)-10,20-bis(4-nitrophenyl)porphyrin: Employed in the synthesis of porphyrin-based materials.
Uniqueness
5,15-Bis(4-(octadecyloxy)phenyl)porphyrin stands out due to its long alkyl chains, which enhance its solubility in organic solvents and its ability to form stable films. This makes it particularly suitable for applications in organic electronics and photovoltaics .
Propriétés
Formule moléculaire |
C68H94N4O2 |
|---|---|
Poids moléculaire |
999.5 g/mol |
Nom IUPAC |
5,15-bis(4-octadecoxyphenyl)-21,23-dihydroporphyrin |
InChI |
InChI=1S/C68H94N4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-51-73-61-43-35-55(36-44-61)67-63-47-39-57(69-63)53-59-41-49-65(71-59)68(66-50-42-60(72-66)54-58-40-48-64(67)70-58)56-37-45-62(46-38-56)74-52-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-50,53-54,69,72H,3-34,51-52H2,1-2H3 |
Clé InChI |
UEFSWGRXCGLANC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C2=C3C=CC(=CC4=NC(=C(C5=CC=C(N5)C=C6C=CC2=N6)C7=CC=C(C=C7)OCCCCCCCCCCCCCCCCCC)C=C4)N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,6-Di-1-azetidinyl-9-[5-[[2-[2-[2-[2-azidoethoxy]ethoxy]ethoxy]ethyl]carbamoyl]-2-carboxyphenyl]xanthylium, inner salt](/img/structure/B11928220.png)

